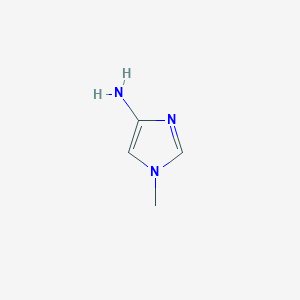

1-Methyl-1H-imidazol-4-amine

Vue d'ensemble

Description

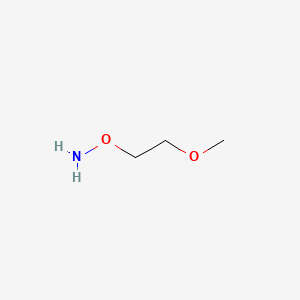

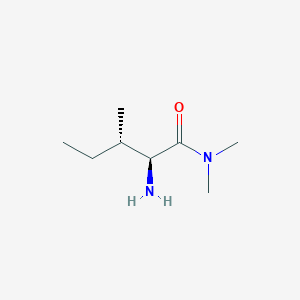

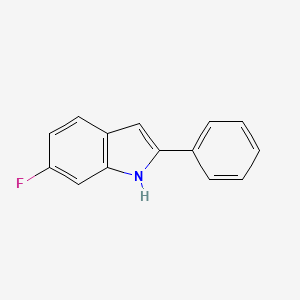

1-Methyl-1H-imidazol-4-amine is a heterocyclic compound . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular formula of this compound is C4H7N3 . It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 323.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.5±3.0 kJ/mol and a flash point of 149.1±20.4 °C .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

1-Methyl-1H-imidazol-4-amine is utilized in synthesizing pharmaceutical intermediates. For instance, Zhou et al. (2018) reported a practical synthetic route to an important pharmaceutical intermediate involving cyclisation, hydrolysis, and methylation processes. They focused on producing 1-methyl-4-phenyl-1H-imidazol-2-amine and achieved a total yield of 27.4% (Zhou et al., 2018).

Antifungal Applications

Setzu et al. (2002) explored the antifungal properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, indicating their potential as a new class of antifungal agents. They synthesized various analogues, showing fungal growth inhibition activity and cellular selectivity (Setzu et al., 2002).

Supramolecular Assembly and Chemical Structures

Cheruzel et al. (2005) studied the self-assembly of a derivative of this compound, leading to a supramolecular structure with unique properties. They observed bundled antiparallel imidazole-boric acid helices and boric acid-filled one-dimensional channels (Cheruzel et al., 2005).

Role in Epoxy Resins and Advanced Applications

A study by Chiang and Hsieh (2008) involved using derivatives of this compound in UV-curable epoxide resins. They examined the effects on UV/thermal conversions, thermal properties, and adhesion strengths, indicating its potential in opto-electronic applications (Chiang & Hsieh, 2008).

Green Synthesis and Environmental Applications

Shirole et al. (2017) presented an environmentally friendly protocol for synthesizing variously substituted imidazole derivatives. They used a multicomponent condensation approach, highlighting the method's utility in green chemistry (Shirole et al., 2017).

Computational Studies and Drug Design

Aayisha et al. (2019) conducted computational studies on a molecule related to this compound. They used DFT, molecular docking, and experimental techniques to investigate the molecule's structure and potential biological activity, particularly in hypertension treatment (Aayisha et al., 2019).

Catalytic Applications and Chemical Synthesis

Geng et al. (2022) developed a synthesis method for 1H-imidazoles using aryl methyl ketones and primary amines, demonstrating the catalytic potential of derivatives of this compound in chemical synthesis (Geng et al., 2022).

Mécanisme D'action

Target of Action

1-Methyl-1H-imidazol-4-amine is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . Histamine is an organic nitrogenous compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Biochemical Pathways

This compound is involved in the histidine metabolism pathway . Histidine metabolism is crucial for the production of histamine, a key player in the body’s immune response. Imidazole, the core structure of this compound, is also a key component of many important biomolecules, including purines and certain amino acids .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which may influence their bioavailability .

Result of Action

As a histamine metabolite, it may play a role in immune responses and act as a neurotransmitter

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more active in aqueous environments . Additionally, certain conditions may affect the stability of the compound, potentially altering its efficacy. More research is needed to understand these influences in detail.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Methyl-1H-imidazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to form complexes with metal ions such as iron, cobalt, and nickel, which can influence its biochemical activity . These interactions are crucial for its role in catalysis and other biochemical processes. Additionally, this compound can act as a ligand, forming adducts with Lewis acids, further highlighting its versatility in biochemical reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to the modulation of metabolic pathways, affecting the overall cellular function . Furthermore, this compound can impact cell viability and growth, making it a compound of interest in studies related to cell biology and pharmacology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to metal ions and form complexes that are essential for its biochemical activity . Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its degradation products may also have significant biochemical effects . Understanding these temporal effects is essential for its application in research and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic pathways and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding the metabolic pathways of this compound is crucial for its application in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biochemical activity. It can interact with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can affect its accumulation and distribution, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-methylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-2-4(5)6-3-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABBOSBXQIXTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447515 | |

| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79578-98-6 | |

| Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)